4-Bromo-1-fluoro-2-((2-methoxybenzyl)oxy)benzene
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Overview
Description
4-Bromo-1-fluoro-2-((2-methoxybenzyl)oxy)benzene is an organic compound with the molecular formula C14H12BrFO2. This compound is characterized by the presence of bromine, fluorine, and methoxybenzyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-fluoro-2-((2-methoxybenzyl)oxy)benzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-fluoro-2-((2-methoxybenzyl)oxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the benzyl group.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
4-Bromo-1-fluoro-2-((2-methoxybenzyl)oxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoro-2-((2-methoxybenzyl)oxy)benzene involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- 4-Bromo-1-fluoro-2-methoxybenzene
- 2-Bromo-4-fluoro-1-methoxybenzene
- 1-Bromo-4-fluoro-2-methoxybenzene
Comparison: 4-Bromo-1-fluoro-2-((2-methoxybenzyl)oxy)benzene is unique due to the presence of the methoxybenzyl group, which can influence its reactivity and interactions compared to similar compounds. This structural difference can lead to variations in its chemical behavior and applications.
Properties
Molecular Formula |
C14H12BrFO2 |
---|---|
Molecular Weight |
311.15 g/mol |
IUPAC Name |
4-bromo-1-fluoro-2-[(2-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C14H12BrFO2/c1-17-13-5-3-2-4-10(13)9-18-14-8-11(15)6-7-12(14)16/h2-8H,9H2,1H3 |
InChI Key |
BLTMSNDSLYTEJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COC2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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